

Application Notes and Protocols for AZD1897 in In Vitro Cell Culture Studies

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Compound of Interest

Compound Name: AZD1897

Cat. No.: B605747

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Abstract

AZD1897 is a potent and selective inhibitor of PIM kinases (PIM1, PIM2, and PIM3) with demonstrated anti-cancer activity, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1] This document provides detailed protocols for utilizing **AZD1897** in various in vitro cell culture applications, including assays for determining kinase inhibition, cell viability, target engagement, and analysis of downstream signaling pathways. These protocols are intended to guide researchers, scientists, and drug development professionals in the effective use of **AZD1897** for preclinical research.

Introduction

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[2] Overexpression of PIM kinases is observed in various cancers, making them an attractive therapeutic target. **AZD1897** is a small molecule inhibitor that targets all three PIM kinase isoforms with high potency.[1] Preclinical studies have shown that **AZD1897** induces cell cycle arrest and apoptosis in cancer cell lines and demonstrates synergistic effects when combined with other targeted therapies, such as the AKT inhibitor Capivasertib.[1] This application note provides a comprehensive guide to performing key in vitro experiments with **AZD1897**.

Data Presentation

Table 1: In Vitro Potency of AZD1897

Target	Assay Type	IC50	Reference
PIM1	Kinase Assay	<3 nM	[1]
PIM2	Kinase Assay	<3 nM	[1]
PIM3	Kinase Assay	<3 nM	[1]

Experimental Protocols

PIM Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of **AZD1897** on PIM kinases.

Materials:

- Recombinant human PIM1, PIM2, or PIM3 enzyme
- Biotinylated peptide substrate (e.g., BAD peptide)
- ATP
- HTRF Kinase Buffer
- **AZD1897**
- HTRF Detection Reagents (Europium-conjugated anti-phospho-substrate antibody and Streptavidin-XL665)
- 384-well low-volume plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of **AZD1897** in DMSO.

- In a 384-well plate, add 1 μ L of the diluted **AZD1897** or DMSO (for control).
- Add 2 μ L of PIM kinase enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Prepare a substrate/ATP mix in HTRF Kinase Buffer.
- Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mix to each well.
- Incubate the reaction at room temperature for 60 minutes.
- Stop the reaction by adding 5 μ L of HTRF Detection Reagents diluted in detection buffer.
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
- Calculate the HTRF ratio and determine the IC₅₀ value of **AZD1897**.

Cell Viability Assay (AML Cell Lines)

This protocol details the use of a CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of **AZD1897** on the viability of AML cell lines (e.g., MOLM-16, MV4-11, KG-1a).

Materials:

- AML cell lines
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **AZD1897**
- 96-well opaque-walled plates
- CellTiter-Glo® Reagent

- Luminometer

Procedure:

- Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to acclimate overnight.
- Prepare serial dilutions of **AZD1897** in the cell culture medium.
- Treat the cells with various concentrations of **AZD1897** or DMSO (vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
- Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This protocol describes how to analyze the effect of **AZD1897** on the phosphorylation of key proteins in the mTOR signaling pathway, such as BAD, p70S6K, and 4E-BP1.

Materials:

- AML cell lines
- RPMI-1640 medium
- **AZD1897**

- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-p70S6K, anti-phospho-p70S6K, anti-4E-BP1, anti-phospho-4E-BP1, and a loading control like GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Protein electrophoresis and transfer equipment

Procedure:

- Seed AML cells and treat with various concentrations of **AZD1897** for a specified time (e.g., 4-24 hours).
- Harvest the cells and lyse them in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Synergistic Effect with Capivasertib

This protocol outlines a method to evaluate the synergistic anti-leukemic activity of **AZD1897** in combination with the AKT inhibitor Capivasertib.

Materials:

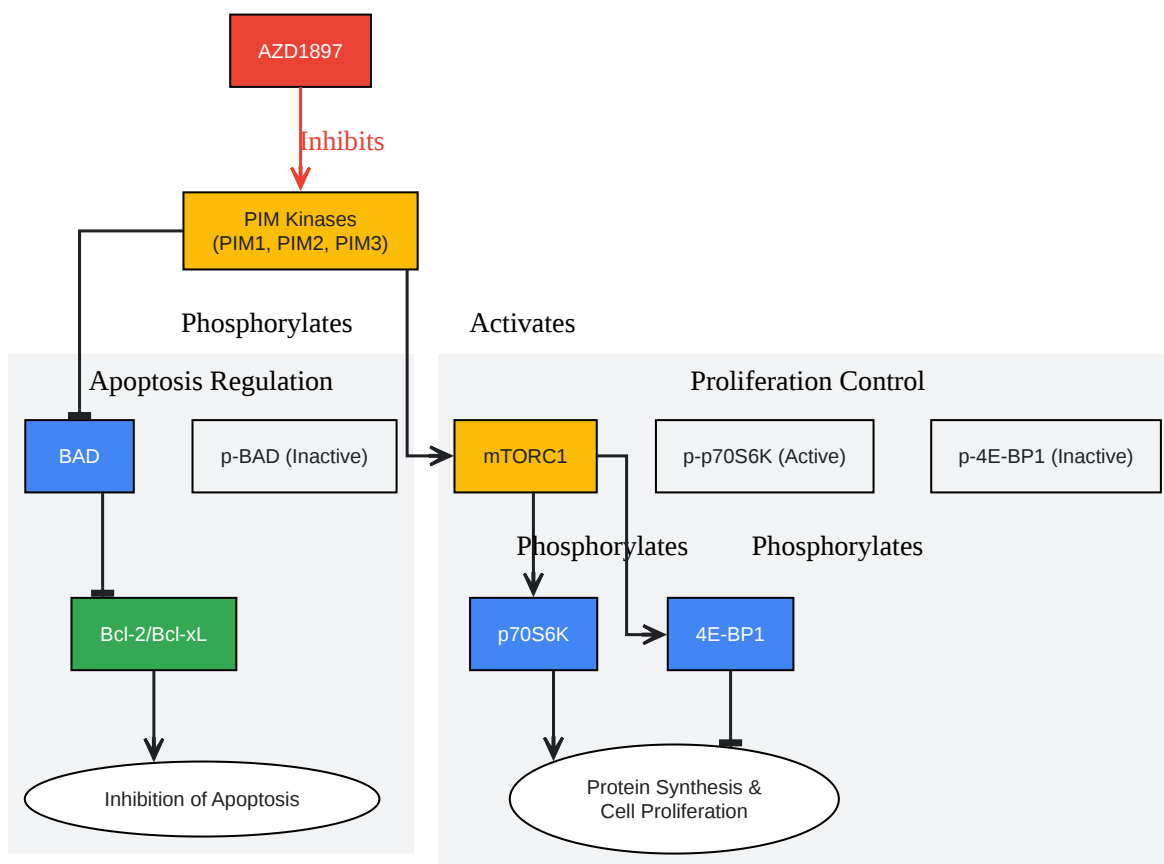
- AML cell lines
- RPMI-1640 medium
- **AZD1897**
- Capivasertib
- 96-well plates
- Cell viability assay reagent (e.g., CellTiter-Glo®)
- Combination index analysis software (e.g., CompuSyn)

Procedure:

- Perform cell viability assays for **AZD1897** and Capivasertib individually to determine their respective GI50 values.
- Prepare a matrix of concentrations for both compounds, typically at a constant ratio based on their GI50 values.
- Treat AML cells with single agents and the combination of **AZD1897** and Capivasertib for 72 hours.
- Measure cell viability using a suitable assay.
- Analyze the data using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

Mandatory Visualizations

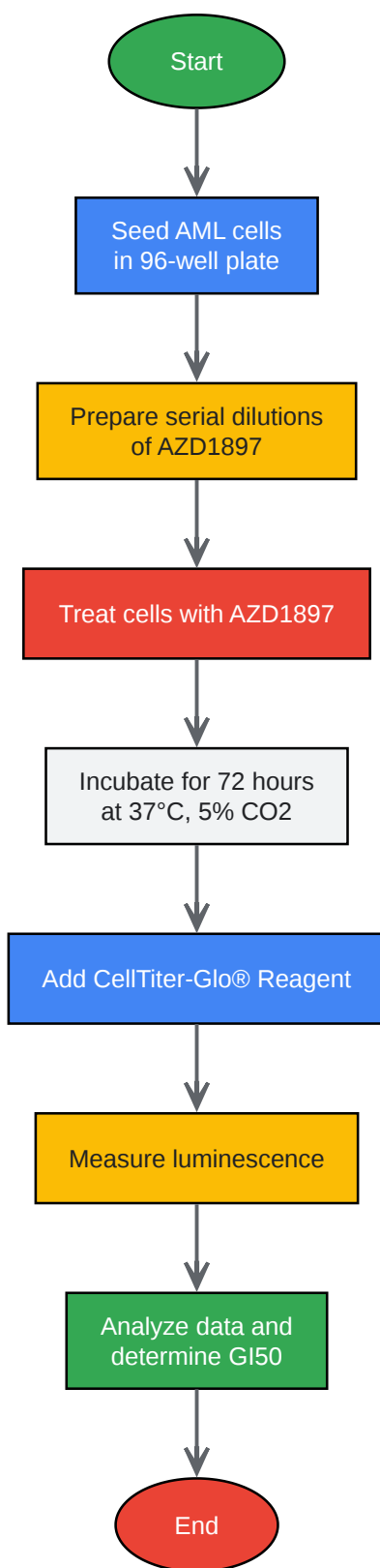
Signaling Pathway of **AZD1897**



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Caption: **AZD1897** inhibits PIM kinases, leading to decreased cell survival and proliferation.

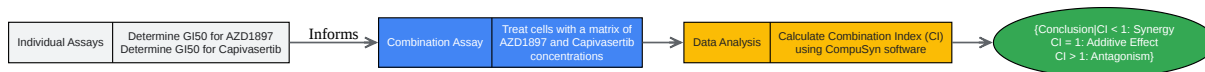
Experimental Workflow for Cell Viability Assay



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Caption: Workflow for determining the effect of **AZD1897** on AML cell viability.

Logical Relationship for Synergistic Study



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Caption: Logical flow for assessing the synergistic effects of **AZD1897** and Capivasertib.

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References

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- 2. Effect of Capivasertib in Patients With an AKT1 E17K-Mutated Tumor: NCI-MATCH Subprotocol EAY131-Y Nonrandomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
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